![molecular formula C36H29CrN9Na2O9S+2 B13810355 Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)
Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate is a complex organic compound with a chromate core. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate involves multiple steps. The initial step typically includes the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 5-methyl-2-phenyl-3H-pyrazol-3-one. The resulting azo compound is then further reacted with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent quality. The final product is usually purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate undergoes various chemical reactions, including:
Oxidation: The chromate core can undergo oxidation reactions, often leading to the formation of different oxidation states of chromium.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the azo and sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups can lead to the formation of corresponding amines, while oxidation of the chromate core can result in different chromium oxides.
Scientific Research Applications
Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Widely used in dyeing and pigmentation processes, as well as in the production of colored materials.
Mechanism of Action
The mechanism of action of Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate involves its interaction with molecular targets through its chromate core and azo groups. The chromate core can participate in redox reactions, while the azo groups can interact with various biological molecules, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **Disodium [3-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato][1-[(2-hydroxy-5-phenylazo)phenyl]azo]-2-naphthalenolato] chromate
- **Chromate (2-), [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-3H-pyrazol-3-onato][3-[(4,5-dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo]-4-hydroxy-5-nitrobenzenesulfonato] disodium
Uniqueness
Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate is unique due to its specific combination of azo groups and chromate core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Properties
Molecular Formula |
C36H29CrN9Na2O9S+2 |
|---|---|
Molecular Weight |
861.7 g/mol |
IUPAC Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1 |
InChI Key |
RNENDSQHMXUDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


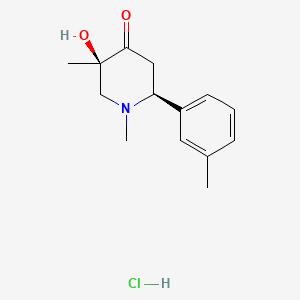
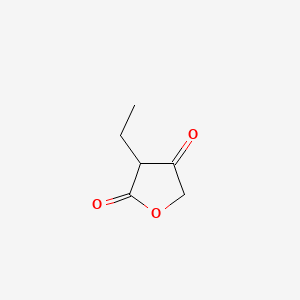
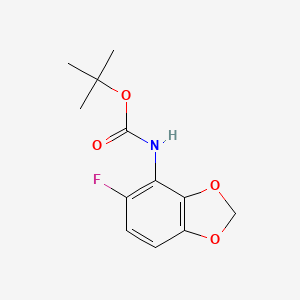
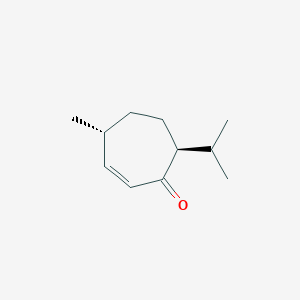


![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
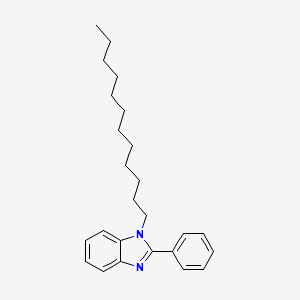
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
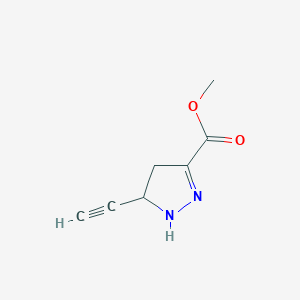
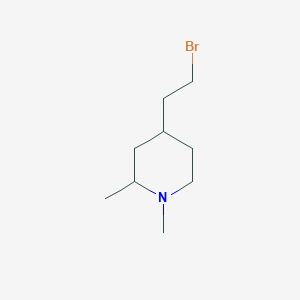

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)

